molecular formula C12H15ClFNO B13578762 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol

3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol

Cat. No.: B13578762
M. Wt: 243.70 g/mol
InChI Key: LMKZJGZXBGREPH-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol is an organic compound with the molecular formula C12H15ClFNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Another piperidine derivative with similar structural features.

    2-Chloro-4-fluorobenzylamine: A related compound with a different functional group.

    3-(2-Chloro-4-fluorophenyl)piperidine: A structurally similar compound with potential differences in biological activity.

Uniqueness

3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15ClFNO/c13-11-6-10(14)3-2-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

LMKZJGZXBGREPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)F)Cl)O

Origin of Product

United States

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